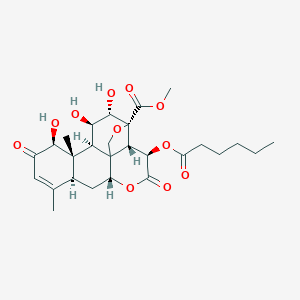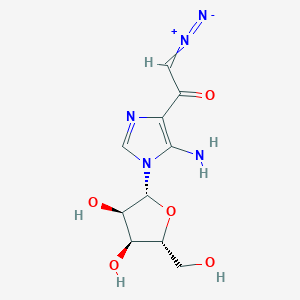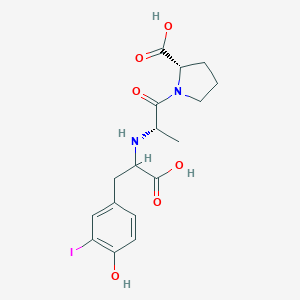
Bruceanol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceanol B is a natural compound that belongs to the family of diterpenoids. It is primarily found in the roots of the medicinal plant Salvia miltiorrhiza Bunge, which is commonly used in traditional Chinese medicine. Bruceanol B has been the focus of significant scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Inhibition of Viral Glycoprotein Trafficking
Bruceanol B, isolated from a soil microbe strain, shows promising effects in inhibiting the trafficking of viral glycoproteins. This compound, which generates oxygen radicals, effectively interrupts the trafficking process in virus-infected baby hamster kidney (BHK) cells, without affecting glycoprotein synthesis. Its ability to generate oxygen radicals plays a key role in this inhibitory activity (Lee et al., 2011).
Antibiotic Properties Generating Oxygen Radicals
Bruceanol B has been identified as a potent antibiotic substance that generates oxygen radicals. Produced by a soil microorganism (Strain DS4), bruceanol B demonstrates significant antibacterial activity. The production conditions for this antibiotic have been optimized, revealing its potential for medical applications (Lee et al., 2011).
Cytotoxicity Against Tumor Cell Lines
Related compounds, bruceanols D, E, F, G, and H, isolated from Brucea antidysenterica, exhibit cytotoxicity against various human tumor cell lines. These compounds, including bruceanol B, have shown effectiveness in inducing cell death in tumor cells, suggesting their potential use in cancer treatments (Imamura et al., 1993); (Imamura et al., 1995).
Role in Apoptosis and Antitumor Activity
Studies on brucein D, a compound closely related to bruceanol B, indicate its role in inducing apoptosis in hepatocellular carcinoma (HCC) cells and suppressing tumor growth. This suggests that compounds from Brucea javanica, including bruceanol B, may have therapeutic roles in treating cancers (Xiao et al., 2014).
Wound Healing and Antibacterial Activities
Brucea antidysenterica, from which bruceanols are derived, has been used traditionally for wound healing. Recent studies validate this traditional use, showing significant wound healing and antibacterial activities of solvent fractions from the plant, indicating potential applications for bruceanol B (Wolde et al., 2022).
Enhancing Immune Responses
Research on lumazine synthase from Brucella, related to Brucea species, demonstrates its ability to enhance immune responses, potentially relevant for bruceanol B. This protein activates dendritic cells via toll-like receptor 4, suggesting a potential role in immunotherapy applications (Farias et al., 2021).
Eigenschaften
CAS-Nummer |
101391-05-3 |
|---|---|
Produktname |
Bruceanol B |
Molekularformel |
C27H36O11 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-hexanoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C27H36O11/c1-5-6-7-8-16(29)38-18-20-26-11-36-27(20,24(34)35-4)22(32)17(30)19(26)25(3)13(10-15(26)37-23(18)33)12(2)9-14(28)21(25)31/h9,13,15,17-22,30-32H,5-8,10-11H2,1-4H3/t13-,15+,17+,18+,19+,20+,21+,22-,25-,26?,27+/m0/s1 |
InChI-Schlüssel |
NZDAVMOPAYYVCK-FIUJHEBUSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C(=O)OC |
SMILES |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
Kanonische SMILES |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
Synonyme |
uceanol B bruceanol-B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)










